methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol, followed by the introduction of the amino group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .
Scientific Research Applications
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with similar functional groups but lacking the amino group.
4-Methylpropiophenone: Contains a methylphenyl group but differs in the overall structure and functional groups.
Methyl 3-hydroxybutanoate: Similar ester structure but with a hydroxyl group instead of an amino group.
Uniqueness
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride is unique due to its combination of an amino group, a methylphenyl group, and an ester group.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-methylphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
KBAXLHKWECWXHY-MERQFXBCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.